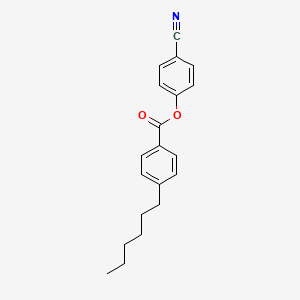

4-Cyanophenyl 4-hexylbenzoate

Descripción general

Descripción

4-Cyanophenyl 4-hexylbenzoate is a chemical compound with the molecular formula C20H21NO2. It belongs to the class of liquid crystals and is widely used in various fields, including medical research, environmental research, and industrial research. This compound is known for its unique structural properties, which make it suitable for applications in liquid crystal displays and other advanced materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-hexylbenzoate typically involves the esterification of 4-cyanophenol with 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Análisis De Reacciones Químicas

Reduction of the Nitrile Group

The nitrile group (-C≡N) can be reduced to a primary amine (-CH₂NH₂) using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) .

Mechanistic Pathway:

-

Catalytic Hydrogenation:

-

LiAlH₄ Reduction:

Substitution Reactions

The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic substitution. For example, halogenation or nitration may occur at the para position relative to the nitrile group .

Example Reaction:

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 4-Cyano-3-nitrobenzoate derivative |

Thermal Stability and Phase-Dependent Reactivity

Studies using FTIR and ATR spectroscopy reveal temperature-dependent structural changes:

-

Crystalline Phase (20–44°C): Sharp IR bands indicate restricted molecular motion .

-

Nematic Phase (45–80°C): Broadened and shifted absorption bands suggest increased rotational freedom .

-

Isotropic Phase (>80°C): Reduced absorption intensity due to disordered molecular arrangement .

Key Observations:

-

The C=O and C≡N stretching frequencies shift by 5–10 cm⁻¹ during phase transitions .

-

Dissipative processes (e.g., vibrational relaxation) are minimized in the nematic phase .

Kinetic Studies in Aminolysis

While direct data on 4-cyanophenyl 4-hexylbenzoate are unavailable, related 4-cyanophenyl thionocarbonates exhibit Brønsted β values of ~0.2 in reactions with alicyclic amines, suggesting rate-determining tetrahedral intermediate formation .

Reaction Scheme:

-

Nucleophilic attack by amine on the carbonyl carbon.

-

Formation of a zwitterionic tetrahedral intermediate.

-

Deprotonation to yield the final product.

Oxidation Potential

The hexyl chain and aromatic rings may undergo oxidation under strong conditions (e.g., KMnO₄/H⁺), though specific studies are lacking. Postulated products include ketones or carboxylic acids.

Aplicaciones Científicas De Investigación

Liquid Crystal Applications

Liquid Crystals : ME6N is primarily known for its role as a liquid crystal material. Liquid crystals exhibit unique optical properties that make them suitable for various applications in display technologies, such as LCDs (Liquid Crystal Displays).

Case Study: Nematic Phase Behavior

A study investigated the temperature effects on the FTIR spectra of ME6N, focusing on the vibrational modes associated with the cyano and carbonyl groups. The research revealed that ME6N exhibits significant changes in its spectral characteristics with temperature variations, indicating its potential for temperature-sensitive applications in liquid crystal displays .

Spectroscopic Applications

Raman Spectroscopy : ME6N has been utilized in Raman spectroscopy to study molecular interactions and behavior in solutions. Research demonstrated the Raman isotropic profiles of the band at 2235 cm for ME6N dissolved in carbon tetrachloride (CCl₄). The findings suggested that the vibrational correlation functions comply with models predicting nonmonotonic concentration dependence, highlighting its utility in spectroscopic analysis .

Material Science Applications

Polymer Composites : The compound has been explored as an additive in polymer composites to enhance thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's response to external stimuli, making it valuable for smart materials applications.

Data Table: Properties of ME6N in Polymer Composites

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Optical Clarity | Maintained |

Mecanismo De Acción

The mechanism by which 4-Cyanophenyl 4-hexylbenzoate exerts its effects is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of electric or magnetic fields, making it useful in display technologies. Additionally, its molecular structure allows for interactions with various biological molecules, making it a valuable tool in biological and medical research .

Comparación Con Compuestos Similares

Similar Compounds

4-Cyanophenyl 4-octylbenzoate: Similar structure with an octyl group instead of a hexyl group.

4-(Octyloxy)benzoic acid 4-cyanophenyl ester: Contains an octyloxy group instead of a hexyl group.

4-Cyanophenyl 4-n-hexylbenzoate: Another name for the same compound

Uniqueness

4-Cyanophenyl 4-hexylbenzoate is unique due to its specific combination of a cyanophenyl group and a hexylbenzoate group, which imparts distinct liquid crystalline properties. This makes it particularly suitable for applications in liquid crystal displays and other advanced materials where precise molecular alignment is crucial .

Actividad Biológica

Biological Activity Overview

While specific studies directly addressing the biological activity of 4-Cyanophenyl 4-hexylbenzoate are scarce, related compounds have demonstrated various interactions with biological membranes and potential applications in drug delivery systems. The following sections summarize relevant findings from available literature.

Interaction with Biological Membranes

Research indicates that compounds with similar structures to this compound can interact with lipid membranes. Such interactions are crucial for understanding how these compounds might influence cellular processes or serve as carriers for drug delivery. A study on related compounds highlighted their ability to alter membrane fluidity and permeability, which could have implications for pharmacological applications .

Toxicological Assessments

Toxicological studies provide insights into the safety profile of this compound. While specific LD50 values for this compound are not widely reported, similar benzoate esters have undergone acute toxicity tests. These tests typically evaluate the effects on various animal models, assessing parameters such as lethality and signs of distress . Understanding these toxicological profiles is essential for evaluating potential therapeutic uses.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of selected analogs:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C20H21NO2 | Used in LCDs; potential interactions with membranes |

| 3-Fluoro-4-cyanophenyl 4-(trans-pentylcyclohexyl)benzoate | C23H28FNO2 | Enhanced electro-optic properties; studied for drug delivery |

| 4-Cyanophenyl 4-(trans-ethylcyclohexyl)benzoate | C22H25NO2 | Different thermal characteristics; potential applications in photonics |

This comparison illustrates how variations in side chains or substituents can influence the physical properties and biological interactions of these compounds.

Case Studies and Research Findings

- Raman Spectroscopic Studies : Research involving Raman spectroscopy has been conducted to analyze the liquid phase ordering and dynamics of solutions containing this compound. These studies provide insights into how this compound behaves in different states, which can indirectly inform its biological activity by elucidating its interactions at the molecular level .

- Temperature Effects on FTIR Spectra : Investigations into the Fourier-transform infrared (FTIR) spectra of this compound at varying temperatures have revealed changes that could affect its solubility and interaction with biological systems. These findings suggest that environmental factors may significantly influence its biological activity .

Propiedades

IUPAC Name |

(4-cyanophenyl) 4-hexylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-2-3-4-5-6-16-7-11-18(12-8-16)20(22)23-19-13-9-17(15-21)10-14-19/h7-14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUWEGPRKHPNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068583 | |

| Record name | Benzoic acid, 4-hexyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50793-85-6 | |

| Record name | Benzoic acid, 4-hexyl-, 4-cyanophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50793-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hexyl-, 4-cyanophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050793856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hexyl-, 4-cyanophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hexyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanophenyl 4-hexylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.